Computed Lipophilicity (XLogP3-AA) Comparison vs. Des‑Bromo and Des‑Methyl Analogs
The target compound exhibits a computed XLogP3-AA of 0.9, which is substantially higher than that of both its des‑bromo analog (2‑methylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, XLogP3-AA 0.3) and its des‑methyl analog (3‑bromopyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, XLogP3-AA 0.5) [1]. The increased lipophilicity is attributable to the bromine atom, which contributes favorable van der Waals contacts in hydrophobic protein binding pockets while maintaining a molecular weight (256.06 g mol⁻¹) within the lead‑like range [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Des‑bromo analog (CAS 739364‑95‑5): 0.3; Des‑methyl analog (CAS 1273577‑71‑1): 0.5 |
| Quantified Difference | Δ 0.6 (vs. des‑bromo); Δ 0.4 (vs. des‑methyl) |
| Conditions | XLogP3-AA computed by PubChem 2.2 (release 2025.04.14); identical algorithm across all three entries |
Why This Matters
Lipophilicity directly influences passive membrane permeability, protein binding, and in vivo distribution; a 0.6 log-unit difference can translate to a roughly 4‑fold change in partition coefficient, making this compound a more hydrophobic probe than the des‑bromo scaffold.
- [1] PubChem Compound Summaries: CID 83669781 (target), CID 23091947 (des‑bromo analog), CID 72207648 (des‑methyl analog). XLogP3-AA values from Computed Properties section. National Center for Biotechnology Information, 2025. View Source
